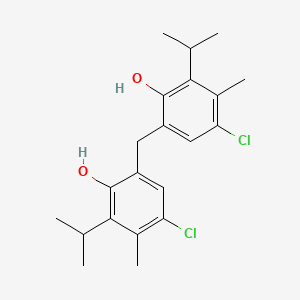
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a chemical compound with the molecular formula C21H26Cl2O2 and a molecular weight of 381.34 g/mol. It is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) typically involves the reaction of 4-chloro-2-isopropyl-m-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two phenolic units.
Industrial Production Methods
In industrial settings, the production of 6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and pH.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with cell membranes, affecting their integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis(4-chloro-6-methylphenol)
- 4,4’-Methylenebis(2-chloro-6-isopropylphenol)
- 6,6’-Methylenebis(4-chloro-2-methylphenol)
Uniqueness
6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
50992-45-5 |
|---|---|
Fórmula molecular |
C21H26Cl2O2 |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
4-chloro-6-[(5-chloro-2-hydroxy-4-methyl-3-propan-2-ylphenyl)methyl]-3-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C21H26Cl2O2/c1-10(2)18-12(5)16(22)8-14(20(18)24)7-15-9-17(23)13(6)19(11(3)4)21(15)25/h8-11,24-25H,7H2,1-6H3 |
Clave InChI |
GHOQPLKDCJYBIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1C(C)C)O)CC2=CC(=C(C(=C2O)C(C)C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


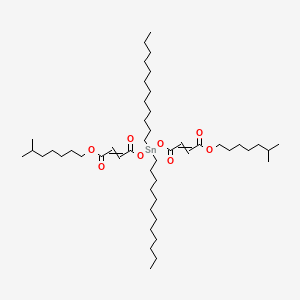
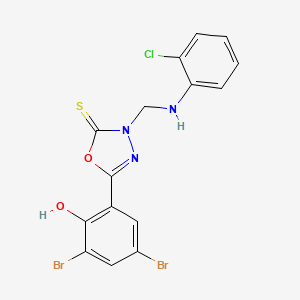
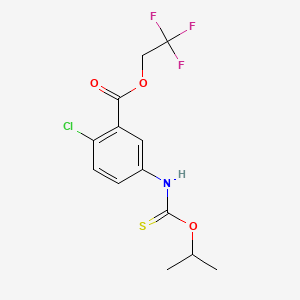
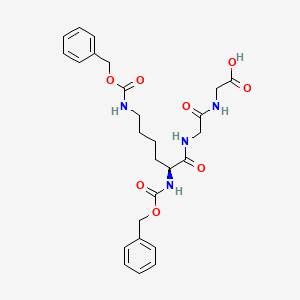
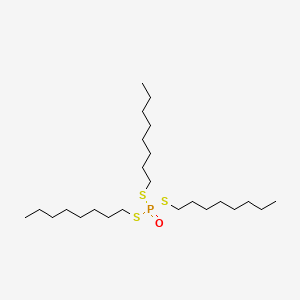
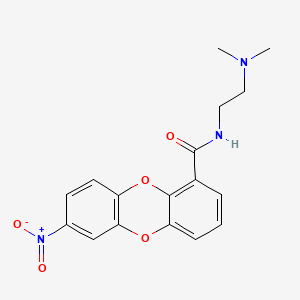


![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)
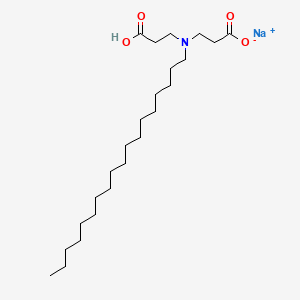
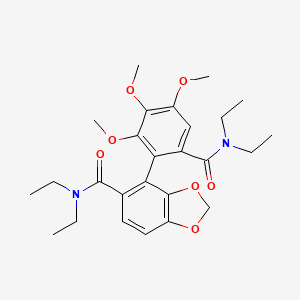
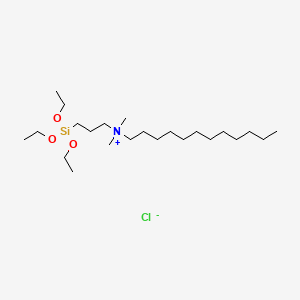
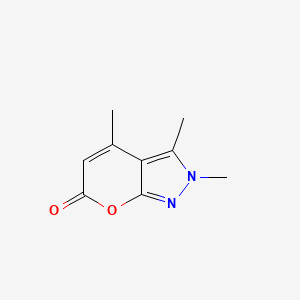
![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
